molecular formula C8H11F2NO3 B14045859 Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate

Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate

Cat. No.: B14045859
M. Wt: 207.17 g/mol
InChI Key: FCDUODGTKYJMAI-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties and reactivity. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate typically involves the difluoromethylation of a suitable precursor. One common method involves the reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported to yield compounds with similar structures .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group and is used in agrochemical applications.

    1-(Difluoromethyl)-2-oxo-pyrrolidine: Similar structure but lacks the carboxylate group.

Uniqueness

Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

Molecular Formula

C8H11F2NO3

Molecular Weight

207.17 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-methyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H11F2NO3/c1-11-4-3-8(5(9)10,6(11)12)7(13)14-2/h5H,3-4H2,1-2H3

InChI Key

FCDUODGTKYJMAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(C(F)F)C(=O)OC

Origin of Product

United States

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